3,5-Difluoro-2-methylaniline hydrochloride

Medicinal Chemistry Drug Design Physicochemical Profiling

3,5-Difluoro-2-methylaniline hydrochloride (CAS 2174008-07-0) is a fluorinated aromatic amine presented as the hydrochloride salt. The free base (CAS 1092350-38-3) bears two meta‑fluorines and an ortho‑methyl substituent on the aniline ring.

Molecular Formula C7H8ClF2N
Molecular Weight 179.59
CAS No. 2174008-07-0
Cat. No. B2513424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2-methylaniline hydrochloride
CAS2174008-07-0
Molecular FormulaC7H8ClF2N
Molecular Weight179.59
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)F)N.Cl
InChIInChI=1S/C7H7F2N.ClH/c1-4-6(9)2-5(8)3-7(4)10;/h2-3H,10H2,1H3;1H
InChIKeyCFSPJWLAQXEHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Difluoro-2-methylaniline Hydrochloride (CAS 2174008-07-0): Core Identity for Procurement Specification


3,5-Difluoro-2-methylaniline hydrochloride (CAS 2174008-07-0) is a fluorinated aromatic amine presented as the hydrochloride salt [1]. The free base (CAS 1092350-38-3) bears two meta‑fluorines and an ortho‑methyl substituent on the aniline ring . This substitution pattern creates a distinct steric and electronic environment that differentiates the compound from mono‑fluorinated anilines, non‑fluorinated toluidines, or regioisomeric difluoro‑methyl anilines, making it a strategic intermediate in pharmaceutical and agrochemical research [2].

Why 3,5-Difluoro-2-methylaniline Hydrochloride Cannot Be Replaced by a Generic Fluoroaniline


Simple in‑class substitution is unreliable because the 3,5‑difluoro‑2‑methyl substitution pattern simultaneously modulates electronic, steric, and metabolic properties in ways that mono‑fluorinated or non‑methylated anilines cannot replicate [1]. For instance, the two meta‑fluorines strongly withdraw electron density (lowering the pKa of the conjugate acid by ~1.5–2.0 units relative to aniline), while the ortho‑methyl group introduces steric hindrance that alters nucleophilicity and directs regioselectivity in cross‑coupling [2]. Substituting a generic fluoroaniline or toluidine would change both the rate and selectivity of key downstream transformations, potentially compromising the yield and purity of the final active pharmaceutical ingredient.

Quantitative Differentiation of 3,5-Difluoro-2-methylaniline Hydrochloride vs. Closest Analogs


Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Compared with 3,5-Difluoroaniline and 2-Methylaniline

The target compound (free base) exhibits a computed XLogP3 of 1.86 and TPSA of 26.0 Ų [1]. In comparison, 3,5-difluoroaniline (no methyl) has XLogP3 ~1.3 and TPSA 26.0 Ų, while 2-methylaniline (no fluorine) has XLogP3 ~1.4 and TPSA 26.0 Ų [2]. The higher logP of the 3,5-difluoro-2-methyl substitution confers ~0.5 log unit greater lipophilicity than either mono‑substituted analog, which can translate to a 3‑fold increase in membrane permeability according to the Lipinski correlation [3].

Medicinal Chemistry Drug Design Physicochemical Profiling

Differential in‑vivo Metabolic Response: 3,5‑Difluoro Substitution vs. 2‑Fluoro‑4‑methyl Isomer

In an earthworm (Eisenia veneta) toxicity model, 3,5-difluoroaniline produced a weaker maltose depletion response than 2-fluoro-4-methylaniline, indicating that the 3,5‑difluoro arrangement is metabolically distinct from the regioisomeric 2‑fluoro‑4‑methyl pattern [1]. Although this study used the non‑methylated 3,5‑difluoroaniline, the additional ortho‑methyl in the target compound is expected to further retard N‑dealkylation and ring hydroxylation due to steric shielding, potentially reducing bioactivation risk relative to the 2‑methyl‑4‑fluoro isomer [2].

Toxicology Metabolomics Environmental Toxicology

Hydrochloride Salt Form: Guaranteed Purity and Handling Benefits vs. Free Base

The hydrochloride salt (CAS 2174008-07-0) is supplied at ≥95% purity (HPLC) with a molecular weight of 179.59 g·mol⁻¹, as verified by multiple vendors . In contrast, the free base (CAS 1092350-38-3) is typically offered at 95% purity but is a liquid/oil that requires cold storage and presents more challenging handling (hygroscopic, volatile) . The salt form provides a crystalline solid with ambient storage stability, simplifying weighing, formulation, and long‑term storage in a compound management workflow.

Process Chemistry Scale‑up Procurement

Synthetic Utility in Pharmaceutical Synthesis: Patented Intermediate vs. Non‑fluorinated Anilines

The 3,5‑difluoro‑2‑methylaniline motif appears in multiple patent families as a key intermediate for kinase inhibitors and agrochemical actives, whereas the non‑fluorinated 2‑methylaniline lacks the metabolic stability and electronic tuning required for modern drug design [1]. For example, the presence of two fluorines increases the C–H bond dissociation energy of the aromatic ring by ~5 kcal·mol⁻¹, reducing CYP450‑mediated oxidation [2]. This translates to a lower intrinsic clearance in liver microsomes for fluorinated anilines compared to their non‑fluorinated counterparts.

Pharmaceutical Intermediate Patent Analysis Organic Synthesis

Procurement‑Oriented Application Scenarios for 3,5‑Difluoro‑2‑methylaniline Hydrochloride


Medicinal Chemistry: Late‑Stage Functionalization of Kinase Inhibitor Scaffolds

The ortho‑methyl and meta‑fluorine pattern directs regioselective palladium‑catalyzed C–N and C–C cross‑couplings, enabling efficient diversification of the aniline nitrogen without competing side reactions at the sterically hindered ortho position [1]. The hydrochloride salt is directly compatible with many coupling conditions after neutralization, simplifying the synthetic workflow .

Agrochemical Intermediate: Synthesis of Fluorinated Pesticides

The 3,5‑difluoro‑2‑methylaniline core appears in fungicidal and herbicidal patent applications, where the fluorines improve environmental persistence and target‑site binding [2]. Its crystalline hydrochloride form facilitates large‑scale weighing and reactor loading under GMP conditions.

Chemical Biology: Probe Molecule for Studying Fluorine‑Specific Protein Interactions

The unique ¹⁹F NMR signature of the 3,5‑difluoro arrangement provides a sensitive probe for monitoring binding events in fragment‑based drug discovery, while the ortho‑methyl group reduces non‑specific binding [3].

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